2-(4-fluorobenzoyl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2-(4-fluorobenzoyl)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O3/c25-18-11-9-16(10-12-18)23(28)19-6-1-2-7-20(19)24(29)27-15-17-5-3-13-26-22(17)21-8-4-14-30-21/h1-14H,15H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLSFBMJMWGIRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzoyl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorobenzoyl Intermediate: The reaction begins with the acylation of 4-fluorobenzoic acid using thionyl chloride to form 4-fluorobenzoyl chloride.
Coupling with Pyridine Derivative: The 4-fluorobenzoyl chloride is then reacted with a pyridine derivative containing a furan ring under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorobenzoyl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced benzamide derivatives.
Substitution: Substituted benzamides with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-(4-fluorobenzoyl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzoyl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Structural and Functional Differences
- Fluorinated vs. Chlorinated Aromatic Cores : The target compound’s 4-fluorobenzoyl group may enhance metabolic stability and membrane permeability compared to chlorinated analogs (e.g., CAS 923216-66-4 in ). Fluorine’s electronegativity and small atomic radius minimize steric hindrance while improving binding affinity in hydrophobic pockets .
- Heterocyclic Substituents : The furan-pyridinylmethyl group distinguishes the target from CNS4 (piperidine-thiocarbamoyl) and CAS 1311279-49-8 (trifluoromethyl-pyridine). Furan’s oxygen atom may facilitate hydrogen bonding, whereas pyridine’s nitrogen contributes to π-π stacking in receptor binding .
Pharmacological Implications
- Solubility and Bioavailability : The target’s molecular weight (401.4 g/mol) aligns with Lipinski’s rule of five, suggesting oral bioavailability. However, the furan-pyridine group may reduce solubility compared to piperidine-containing analogs like CNS4, which has a polar thiocarbamoyl group .
- Target Selectivity : Fluorinated benzamides often exhibit kinase inhibitory activity (e.g., BCR-ABL or EGFR). The absence of a sulfonamide or trifluoromethyl group (cf. CAS 1311279-49-8) may limit off-target effects but reduce potency against specific kinases .
Biological Activity
The compound 2-(4-fluorobenzoyl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{17}H_{16}F N_{3}O_{2}
- IUPAC Name : this compound
This compound features a fluorobenzoyl group, a furan ring, and a pyridine moiety, suggesting potential interactions with biological targets such as enzymes and receptors.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that fluorinated benzamides can induce apoptosis in cancer cells by interacting with specific signaling pathways. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival.
- CYP Enzyme Interaction : The compound may influence cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. Similar compounds have been shown to induce CYP1A1 expression in sensitive cancer cells, leading to increased metabolic activation of prodrugs into their active forms .
- DNA Binding : The ability of certain benzamide derivatives to form DNA adducts contributes to their antiproliferative effects. This interaction can lead to cellular stress and eventual apoptosis in malignant cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on existing literature:
Case Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects of benzamide derivatives, a compound structurally similar to this compound demonstrated significant growth inhibition in various cancer cell lines. The study highlighted the role of metabolic activation via CYP enzymes as a critical factor in enhancing therapeutic efficacy.
Case Study 2: Mechanistic Insights into CYP Induction
Another investigation focused on the metabolic pathways activated by fluorinated benzamides. The results indicated that these compounds could selectively induce CYP1A1 and CYP1B1 mRNA expression in sensitive cancer cells, correlating with increased cytotoxicity. This suggests that the compound may rely on metabolic activation for its anticancer effects, making it a candidate for further development as a chemotherapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
